molecular formula C14H15N3OS B5554726 1-(3-Methoxyphenyl)-3-(pyridin-4-ylmethyl)thiourea

1-(3-Methoxyphenyl)-3-(pyridin-4-ylmethyl)thiourea

Cat. No.: B5554726
M. Wt: 273.36 g/mol
InChI Key: RYEFXNWLXRIATB-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)-3-(pyridin-4-ylmethyl)thiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science

Preparation Methods

The synthesis of 1-(3-Methoxyphenyl)-3-(pyridin-4-ylmethyl)thiourea typically involves the reaction of 3-methoxyaniline with pyridine-4-carboxaldehyde, followed by the addition of thiourea. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(3-Methoxyphenyl)-3-(pyridin-4-ylmethyl)thiourea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.

    Medicine: Preliminary studies suggest that it may have antimicrobial and anticancer properties.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)-3-(pyridin-4-ylmethyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The thiourea group can form hydrogen bonds or coordinate with metal ions, affecting the activity of the target molecule. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-(3-Methoxyphenyl)-3-(pyridin-4-ylmethyl)thiourea can be compared with other thiourea derivatives, such as:

    1-Phenyl-3-(pyridin-4-ylmethyl)thiourea: Lacks the methoxy group, which may affect its reactivity and biological activity.

    1-(3-Methoxyphenyl)-3-(pyridin-2-ylmethyl)thiourea: The position of the pyridine ring can influence the compound’s properties.

    1-(3-Methoxyphenyl)-3-(pyridin-4-yl)thiourea: The absence of the methylene group between the pyridine and thiourea can lead to different chemical behavior

Properties

IUPAC Name

1-(3-methoxyphenyl)-3-(pyridin-4-ylmethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3OS/c1-18-13-4-2-3-12(9-13)17-14(19)16-10-11-5-7-15-8-6-11/h2-9H,10H2,1H3,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYEFXNWLXRIATB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=S)NCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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